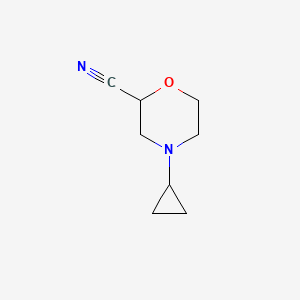
4-Cyclopropylmorpholine-2-carbonitrile
説明
4-Cyclopropylmorpholine-2-carbonitrile is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Cyclopropylmorpholine-2-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and specific case studies highlighting its efficacy.
The synthesis of this compound typically involves the reaction of cyclopropylamine with appropriate carbonitrile precursors. The morpholine ring enhances the compound's solubility and stability, making it suitable for various biological applications.
The biological activity of this compound primarily revolves around its interaction with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing glucose metabolism and insulin sensitivity.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant inhibitory effects on various enzymes. For example, it has been reported to inhibit dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism, which can lead to improved glycemic control in diabetic models. The IC50 values for DPP-IV inhibition were found to be competitive with existing therapeutic agents, indicating its potential as a candidate for diabetes treatment.
In Vivo Studies
In vivo studies have further corroborated the efficacy of this compound. Animal models treated with this compound showed significant reductions in blood glucose levels compared to controls. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, suggesting good bioavailability.
Case Studies
Case Study 1: DPP-IV Inhibition
A study conducted on diabetic ICR mice demonstrated that administration of this compound led to a marked decrease in blood glucose levels during oral glucose tolerance tests. The results indicated that the compound not only inhibited DPP-IV effectively but also improved insulin sensitivity.
Case Study 2: Safety Profile
Further investigations into the safety profile revealed that this compound did not exhibit significant toxicity at therapeutic doses. Importantly, it did not block the hERG channel, reducing the risk of cardiac side effects commonly associated with many pharmacological agents.
科学的研究の応用
Pharmacological Applications
4-Cyclopropylmorpholine-2-carbonitrile has been identified as a promising candidate for the treatment of several diseases due to its ability to inhibit specific enzymes and pathways involved in disease progression.
Inhibition of JAK Enzymes
One of the primary applications of this compound is its role as a selective inhibitor of Janus kinase (JAK) enzymes, particularly TYK2. JAK inhibitors are crucial in the treatment of autoimmune and inflammatory diseases, as they play a significant role in cytokine signaling pathways. The selectivity of this compound towards TYK2 over other JAK family members enhances its therapeutic profile, potentially leading to fewer side effects compared to non-selective inhibitors .
Treatment of Inflammatory Diseases
Research indicates that compounds similar to this compound can be effective in treating conditions such as psoriasis and inflammatory bowel disease. By inhibiting TYK2, these compounds can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with these disorders .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and related compounds in clinical settings:
Clinical Trials
Clinical trials investigating JAK inhibitors have shown promising results in managing chronic inflammatory conditions. For instance, a trial involving a similar compound demonstrated significant improvements in patients with psoriasis, highlighting the potential benefits of this compound in clinical applications .
Preclinical Studies
Preclinical models have been employed to evaluate the efficacy of this compound in reducing inflammation. In murine models of psoriasis-like skin inflammation, treatment with this compound resulted in reduced epidermal hyperplasia and lower levels of inflammatory markers compared to control groups .
特性
IUPAC Name |
4-cyclopropylmorpholine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-5-8-6-10(3-4-11-8)7-1-2-7/h7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWCJDCVLUPWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCOC(C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















